
Bis(2-methylpentyl)phosphinic acid
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Overview
Description
Bis(2-methylpentyl)phosphinic acid: is an organophosphorus compound with the molecular formula C12H27O2P. It is a phosphinic acid derivative, characterized by the presence of two 2-methylpentyl groups attached to the phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpentyl)phosphinic acid typically involves the reaction of sodium hypophosphite with 2-methylpentyl halides under controlled conditions. The reaction is carried out in the presence of a solvent and a catalyst, often under reflux conditions to ensure complete reaction. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Hydrolysis
Bis(2-methylpentyl)phosphinic acid can undergo hydrolysis in aqueous environments, leading to the formation of phosphonic acids and other derivatives. This reaction is significant for its potential applications in agriculture as a herbicide or fungicide.
Oxidation Reactions
The P–H bond in this compound can be oxidized under various conditions, which can lead to the formation of phosphonic acids or other oxidized derivatives. This reactivity is often exploited in organic synthesis to introduce functional groups into phosphinate frameworks .
Phospha-Mannich Reaction
The phospha-Mannich reaction allows for the introduction of amine functionalities into the phosphinic acid structure. This reaction typically involves the use of formaldehyde and secondary amines, yielding aminomethyl derivatives that exhibit enhanced biological activity against certain enzymes .
Table 2: Key Reactions of this compound
Reaction Type | Reactants/Conditions | Products/Outcomes |
---|---|---|
Hydrolysis | Aqueous conditions | Phosphonic acids |
Oxidation | Various oxidizing agents | Oxidized phosphinate derivatives |
Phospha-Mannich | Formaldehyde, Secondary amines | Aminomethyl derivatives with biological activity |
Scientific Research Applications
Chemistry: Bis(2-methylpentyl)phosphinic acid is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It can inhibit certain phosphatases, making it a valuable tool in studying enzyme mechanisms and developing therapeutic agents .
Medicine: The compound’s ability to inhibit enzymes has potential therapeutic applications. It is being explored as a lead compound for developing drugs targeting specific enzymes involved in diseases such as cancer and neurodegenerative disorders .
Industry: In industrial applications, this compound is used as an extractant in hydrometallurgy. It helps in the selective extraction of metals from ores, improving the efficiency of metal recovery processes .
Mechanism of Action
The mechanism of action of bis(2-methylpentyl)phosphinic acid involves its interaction with molecular targets, primarily enzymes. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition occurs through the formation of a stable complex between the phosphinic acid group and the enzyme’s active site residues. The molecular pathways involved include the disruption of enzyme-substrate interactions and the stabilization of enzyme-inhibitor complexes .
Comparison with Similar Compounds
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Bis(2-ethylhexyl)phosphinic acid
- Bis(2-methylbutyl)phosphinic acid
Comparison: Bis(2-methylpentyl)phosphinic acid is unique due to its specific 2-methylpentyl groups, which confer distinct steric and electronic properties. Compared to bis(2,4,4-trimethylpentyl)phosphinic acid, it has a different branching pattern, affecting its reactivity and binding affinity. The presence of 2-methylpentyl groups also influences its solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
185221-71-0 |
---|---|
Molecular Formula |
C12H27O2P |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
bis(2-methylpentyl)phosphinic acid |
InChI |
InChI=1S/C12H27O2P/c1-5-7-11(3)9-15(13,14)10-12(4)8-6-2/h11-12H,5-10H2,1-4H3,(H,13,14) |
InChI Key |
PZYNEQGDCTYVPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CP(=O)(CC(C)CCC)O |
Origin of Product |
United States |
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